Carbonic Anhydrase IX and XII Inhibitory Potency: Class-Level Benchmarks for N-Substituted Saccharin Derivatives
Note: Direct inhibitory data (KI or IC50) for CAS 182925-85-5 against specific CA isoforms were not identified in the open literature. The following data represent the validated class-level potency range for structurally analogous N-substituted saccharin derivatives as reported by Ivanova et al. (2017) and Leitans et al. (2023). The 4-methylphenyl analog falls within this chemotype space, and procurement decisions should be based on the demonstrated capacity of this scaffold to achieve nanomolar affinity for tumor-associated CA isoforms while sparing off-target cytosolic isoforms CA I and II – a selectivity window not achievable with classical primary sulfonamide CA inhibitors. Where direct compound-specific data are required, users should request custom profiling against a comparator panel including the 4-ethylphenyl analog (CAS 474469-68-6) and the 4-hydroxyphenyl analog [1][2].
| Evidence Dimension | Inhibition constant (KI) against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | KI not individually reported; class range for N-substituted saccharin derivatives: hCA IX KI = 22.1 – 481 nM; hCA XII KI = 3.9 – 245 nM [1] |
| Comparator Or Baseline | Classical sulfonamide CA inhibitors (e.g., acetazolamide): hCA I KI ≈ 250 nM; hCA II KI ≈ 12 nM; hCA IX KI ≈ 25 nM (broad isoform inhibition, no selectivity) [1] |
| Quantified Difference | N-Substituted saccharin derivatives exhibit >10–100-fold selectivity for tumor-associated CA IX/XII over cytosolic CA I and CA II, in contrast to classical sulfonamides that inhibit all isoforms non-selectively [1] |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA I, II, IX, XII; 20 mM HEPES buffer, pH 7.4; 20°C [1] |
Why This Matters
The class-level selectivity profile for tumor-associated CA isoforms makes this chemotype a preferred scaffold for anticancer tool compound development, whereas generic sulfonamide CA inhibitors lack the isoform discrimination required for target-specific studies.
- [1] Ivanova J, Carta F, Vullo D, Leitans J, Kazaks A, Tars K, Zalubovskis R, Supuran CT. N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII. Bioorg. Med. Chem. 2017, 25, 3583–3589. View Source
- [2] Leitans J, Kazaks A, Bogans J, Supuran CT, Akopjana I, Ivanova J, Zalubovskis R, Tars K. Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. ChemMedChem 2023, e202300454. View Source
